(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride
Description
(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride is a structurally distinct compound featuring a phenyl ring substituted with a thiophen-2-yl group at position 3 and a trifluoromethyl (-CF₃) group at position 3. The methanamine (-CH₂NH₂) moiety is attached to the phenyl ring and exists as a hydrochloride salt. This structure combines aromatic heterocyclic (thiophene), electron-withdrawing (-CF₃), and amine functionalities, which are common in pharmaceuticals and agrochemicals for modulating bioavailability, metabolic stability, and target binding . While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., thiophene-containing methanamine derivatives) are synthesized via nucleophilic substitution, coupling reactions, or hydrogenation of nitriles, followed by HCl salt formation .
Properties
Molecular Formula |
C12H11ClF3NS |
|---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
[3-thiophen-2-yl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H10F3NS.ClH/c13-12(14,15)10-5-8(7-16)4-9(6-10)11-2-1-3-17-11;/h1-6H,7,16H2;1H |
InChI Key |
IIWLKOCNELNUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)CN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents such as trifluoromethyl iodide.
Amination: The phenyl ring is then aminated using methods such as reductive amination or nucleophilic substitution.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of (3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or methylsulfonyl (-SO₂CH₃) substituents .
- Heterocyclic Moieties: Thiophene (in the target) vs.
- Amine Salts : Hydrochloride salts improve solubility and crystallinity, critical for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
